tert-butyl 3-(4-ethynyl-1H-pyrazol-1-yl)azetidine-1-carboxylate
Description
Properties
CAS No. |
2098140-87-3 |
|---|---|
Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
tert-butyl 3-(4-ethynylpyrazol-1-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H17N3O2/c1-5-10-6-14-16(7-10)11-8-15(9-11)12(17)18-13(2,3)4/h1,6-7,11H,8-9H2,2-4H3 |
InChI Key |
AEWFIEXPPDMJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)C#C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1,3-Dihalopropanes
A common method involves treating 1,3-dibromopropane with ammonia or amines under high-pressure conditions to form azetidine. Subsequent Boc protection uses di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like triethylamine. For example:
This method achieves yields of 65–78% but requires careful control of stoichiometry to avoid over-alkylation.
Oxidation of 3-Hydroxyazetidine
Patent CN111362852A describes an improved route using Swern oxidation (oxalyl chloride/DMSO) to convert 3-hydroxyazetidine to 3-ketoazetidine, followed by Boc protection. Compared to traditional DMSO/triethylamine oxidation, this method reduces impurity formation (purity >98% vs. 85–90%).
Pyrazole Functionalization: Introducing the Ethynyl Group
The 4-ethynyl-1H-pyrazole moiety is synthesized via Sonogashira coupling or deprotection of protected alkynes.
Sonogashira Coupling
4-Iodo-1H-pyrazole undergoes palladium-catalyzed coupling with trimethylsilylacetylene (TMSA), followed by desilylation:
Direct Deprotonation-Ethynylation
Lithiation of 1H-pyrazole at −78°C with LDA, followed by reaction with ethynyl bromide, provides 4-ethynyl-1H-pyrazole in 60% yield. This method avoids transition metals but requires strict anhydrous conditions.
Coupling Azetidine and Pyrazole Moieties
The methylene linker between azetidine and pyrazole is established via nucleophilic substitution or Mitsunobu reactions.
Nucleophilic Substitution
Reacting tert-butyl 3-(bromomethyl)azetidine-1-carboxylate with 4-ethynyl-1H-pyrazole in DMF using K₂CO₃ as base achieves 65–72% yield:
Side products include bis-alkylated pyrazole (8–12%), mitigated by excess pyrazole (1.5 equiv).
Mitsunobu Reaction
Coupling tert-butyl 3-hydroxymethylazetidine-1-carboxylate with 4-ethynyl-1H-pyrazole using DIAD/PPh₃ improves regioselectivity (yield: 78–82%):
This method avoids alkyl halides but requires chromatographic purification.
Integrated Synthetic Routes
Two dominant routes are compared:
| Route | Steps | Overall Yield | Key Advantages |
|---|---|---|---|
| Late-Stage Ethynylation | 1. Azetidine synthesis 2. Coupling with 4-iodopyrazole 3. Sonogashira coupling | 48% | Minimizes handling of unstable ethynyl intermediates |
| Pre-Functionalized Pyrazole | 1. Synthesize 4-ethynylpyrazole 2. Coupling with azetidine | 52% | Higher coupling efficiency due to purified pyrazole |
Route selection depends on scale: late-stage ethynylation favors large-scale production (reduced purification steps), while pre-functionalized pyrazole suits small-scale precision.
Optimization and Challenges
Boc Deprotection Risks
The Boc group is stable under basic conditions but may cleave prematurely in acidic media during pyrazole functionalization. Using mild bases (e.g., K₂CO₃ instead of NaOH) preserves the carbamate.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-(4-ethynyl-1H-pyrazol-1-yl)azetidine-1-carboxylate is being investigated for its potential as a therapeutic agent due to the biological activities associated with pyrazole derivatives. These activities include:
- Anticancer Properties : Research indicates that compounds containing pyrazole can inhibit cancer cell proliferation by targeting specific signaling pathways.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating inflammatory mediators, which is crucial in treating chronic inflammatory diseases.
Biological Interaction Studies
Understanding the interactions of this compound with biological targets is essential for assessing its efficacy and safety. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to evaluate these interactions. Findings suggest that the compound has a binding affinity to various enzymes and receptors, which could lead to the development of novel therapeutics.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on human cancer cell lines. The results showed significant inhibition of cell growth in breast and prostate cancer cells, indicating its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of this compound in animal models of arthritis. The results demonstrated a reduction in inflammatory markers and joint swelling, suggesting its therapeutic potential in treating autoimmune conditions.
Mechanism of Action
The mechanism by which tert-butyl 3-(4-ethynyl-1H-pyrazol-1-yl)azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- Reactivity : The ethynyl group enables unique reactivity (e.g., CuAAC) compared to halogenated (Br, I) or aryl (Ph, MeOPh) derivatives, which are tailored for cross-couplings or lipophilicity adjustments.
- Synthetic Efficiency : Yields for aryl-substituted derivatives (70–80%) are generally higher than those for sterically hindered or reactive substituents (e.g., ethynyl or boronate esters), where yields are unreported but likely lower due to handling challenges .
- Stability : Bromo and aryl derivatives exhibit greater stability under ambient conditions compared to ethynyl or boronate analogs, which may require inert atmospheres or low-temperature storage .
Physicochemical Properties
- Polarity : Methoxy-substituted derivatives (e.g., 4-MeOPh) have increased polarity due to the electron-donating methoxy group, enhancing aqueous solubility .
- Steric Effects : Bulky substituents (e.g., phenyl, boronate esters) may hinder azetidine ring conformational flexibility, impacting binding in biological targets .
Biological Activity
Tert-butyl 3-(4-ethynyl-1H-pyrazol-1-yl)azetidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and related studies.
Compound Overview
- Chemical Structure : The compound features an azetidine ring substituted with a tert-butyl group and a 4-ethynyl-1H-pyrazole moiety.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 237.30 g/mol
Biological Activity
While specific literature on the biological activity of this compound is limited, compounds containing pyrazole derivatives are known to exhibit a range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial properties. For example, related compounds have demonstrated efficacy against various bacterial strains and fungi through mechanisms such as inhibiting cell wall synthesis and disrupting metabolic pathways.
- Antioxidant Properties : Some studies indicate that pyrazole derivatives possess antioxidant capabilities, which can protect cells from oxidative stress. This is often evaluated using assays like DPPH radical scavenging .
Synthesis and Modification
The synthesis of this compound typically involves several steps, including the formation of the azetidine ring followed by the introduction of the pyrazole moiety. The following table summarizes some synthetic routes and modifications that can enhance its biological activity:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Ring Formation | Synthesis of the azetidine core via cyclization reactions. |
| 2 | Substitution | Introduction of the ethynyl group at the 4-position of the pyrazole ring. |
| 3 | Functionalization | Potential modifications to enhance binding affinity to biological targets. |
Interaction Studies
Understanding the interactions of this compound with biological targets is crucial for assessing its efficacy. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to evaluate these interactions. These studies can provide insights into:
- Binding Affinity : The strength of interaction between the compound and its target enzymes or receptors.
- Mechanism of Action : Insights into how the compound exerts its biological effects at the molecular level.
Related Case Studies
Although specific case studies on this compound are scarce, related compounds in medicinal chemistry have shown promising results in various applications:
- Anticancer Activity : Similar pyrazole-based compounds have been evaluated for their anticancer properties, demonstrating cytotoxic effects against different cancer cell lines through apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective roles in models of neurodegenerative diseases, highlighting their potential in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-butyl 3-(4-ethynyl-1H-pyrazol-1-yl)azetidine-1-carboxylate, and what reaction conditions are critical for yield optimization?
- Methodology :
- Pyrazole Ring Formation : Start with cyclocondensation of hydrazine derivatives and diketones to form the 4-ethynylpyrazole core. Ethynyl groups may be introduced via Sonogashira coupling .
- Azetidine Coupling : React the pyrazole with a Boc-protected azetidine precursor (e.g., tert-butyl 3-oxoazetidine-1-carboxylate) under reductive amination or nucleophilic substitution conditions. Use catalysts like NaBH(OAc)₃ for stereochemical control .
- Boc Protection : Ensure anhydrous conditions and inert atmospheres (N₂/Ar) to prevent deprotection during synthesis .
- Critical Parameters :
- Solvent choice (e.g., DMF for polar intermediates, THF for Grignard reactions).
- Temperature control (0–25°C for sensitive ethynyl group stability) .
Q. How is the structure of this compound characterized, and what analytical techniques are most reliable?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrazole and azetidine coupling. Ethynyl protons appear as sharp singlets (~2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (C₁₅H₂₀N₃O₂ requires m/z 292.1522) .
- X-ray Crystallography : Use SHELX software for refinement to resolve stereochemical ambiguities (e.g., azetidine ring puckering) .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during characterization (e.g., unexpected peaks in NMR)?
- Troubleshooting :
- Impurity Analysis : Use HPLC-MS to detect byproducts from incomplete coupling or Boc deprotection .
- Dynamic Effects : Variable-temperature NMR to identify rotamers or conformational exchange in the azetidine ring .
- Isotopic Labeling : ¹⁵N-labeled pyrazole precursors to assign ambiguous nitrogen signals .
Q. What strategies optimize synthetic yield while minimizing side reactions (e.g., ethynyl group oxidation)?
- Optimization Approaches :
- Protecting Groups : Use TMS-protected ethynyl intermediates to prevent undesired oxidation during coupling .
- Catalyst Screening : Test Pd/Cu systems for Sonogashira coupling efficiency and regioselectivity .
- Reaction Monitoring : In-situ FTIR to track ethynyl group integrity during synthesis .
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological targets?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electronic properties of the ethynyl-pyrazole moiety .
- Docking Studies : Use AutoDock Vina to screen against kinase or GPCR targets, leveraging the azetidine ring’s conformational flexibility .
Contradiction Analysis in Research Findings
- Issue : Discrepancies in reported biological activity (e.g., kinase inhibition vs. no activity).
- Resolution :
- Validate assay conditions (e.g., ATP concentration, pH).
- Compare with structurally similar compounds (e.g., tert-butyl 4-(4-bromo-pyrazol-1-yl)piperidine-1-carboxylate) to isolate azetidine-vs.-piperidine effects .
Experimental Design for Derivative Synthesis
- Objective : Enhance solubility for in vivo studies.
- Approach :
- Introduce sulfonate or PEG groups at the ethynyl position via click chemistry .
- Monitor logP changes using shake-flask assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
